2-Chloro-5-methylbenzonitrile physical and chemical properties
2-Chloro-5-methylbenzonitrile physical and chemical properties
An In-depth Technical Guide to 2-Chloro-5-methylbenzonitrile: Properties, Synthesis, and Applications
Abstract
2-Chloro-5-methylbenzonitrile is a substituted aromatic nitrile, a class of organic compounds that serve as pivotal intermediates in the synthesis of complex molecules. With its distinct arrangement of chloro, methyl, and nitrile functional groups, this compound presents a versatile scaffold for chemical modification, making it a valuable building block in medicinal chemistry, agrochemical research, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, a representative synthetic protocol, and the known and potential applications of 2-Chloro-5-methylbenzonitrile, tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and structural representation.
Table 1: Chemical Identifiers for 2-Chloro-5-methylbenzonitrile
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-chloro-5-methylbenzonitrile | PubChem[1] |
| CAS Number | 4387-32-0 | PubChem[1] |
| Molecular Formula | C₈H₆ClN | PubChem[1] |
| Molecular Weight | 151.59 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC(=C(C=C1)Cl)C#N | PubChem[1] |
| InChI Key | ZTIPZBJOLLKLTB-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The physical properties of a compound are critical for determining its handling, storage, and application in experimental settings.
Table 2: Physical Properties of 2-Chloro-5-methylbenzonitrile
| Property | Value | Source |
|---|---|---|
| Appearance | Solid (typically white to off-white) | Generic supplier data |
| Purity | ≥95% | Cenmed Enterprises[2] |
| Boiling Point | 113 °C at 7 torr | Matrix Scientific[3] |
| XLogP3 | 2.6 | PubChem[1] |
| Polar Surface Area | 23.8 Ų | PubChem[1] |
Spectroscopic Profile
The elucidation of a molecule's structure is confirmed through spectroscopic analysis. The expected spectral data for 2-Chloro-5-methylbenzonitrile are as follows:
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a singlet for the methyl (–CH₃) protons around δ 2.3-2.5 ppm. The aromatic region should display three protons. A doublet for the proton at C6 (ortho to the nitrile), a doublet for the proton at C4 (ortho to the methyl group), and a doublet of doublets for the proton at C3 are anticipated, with chemical shifts influenced by the electron-withdrawing effects of the nitrile and chloro groups.
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¹³C NMR Spectroscopy : The carbon NMR spectrum should exhibit 8 distinct signals corresponding to each carbon atom. The nitrile carbon (–C≡N) is expected in the δ 115-120 ppm region. The carbon of the methyl group will appear upfield (around δ 20-25 ppm), while the six aromatic carbons will resonate in the δ 120-145 ppm range.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A sharp and strong absorption band is expected in the range of 2220-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.[4] Additional significant peaks include C-H stretching from the aromatic ring and the methyl group (around 2850-3100 cm⁻¹) and the C-Cl stretch in the fingerprint region (typically 600-800 cm⁻¹).
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Mass Spectrometry (MS) : In electron impact mass spectrometry, the molecular ion peak (M⁺) would appear at m/z 151. A characteristic isotopic peak (M+2) at m/z 153, with an intensity approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.[4]
Chemical Reactivity and Synthesis
The synthetic utility of 2-Chloro-5-methylbenzonitrile stems from the reactivity of its functional groups.
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Nitrile Group : This group is a versatile synthetic handle. It can be hydrolyzed under acidic or basic conditions to form a primary amide (2-chloro-5-methylbenzamide) or further to a carboxylic acid (2-chloro-5-methylbenzoic acid). It can also be reduced to a primary amine (2-chloro-5-methylbenzylamine), providing a route to a different class of derivatives.
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Aromatic Ring : The benzene ring can undergo further electrophilic aromatic substitution. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups will influence the position of new substituents.
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Chloro Group : The chlorine atom can be a site for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or an activated ring. More commonly, it serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-heteroatom bonds.
Representative Synthetic Protocol
A robust and common method for the synthesis of aryl chlorides is the Sandmeyer reaction. The following protocol outlines a plausible pathway starting from the commercially available 2-Amino-5-methylbenzonitrile.
Step-by-Step Methodology:
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Reaction Setup : To a flask maintained at 0-5 °C in an ice-water bath, add 2-Amino-5-methylbenzonitrile and a solution of hydrochloric acid.
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Diazotization : While stirring vigorously, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The temperature must be strictly controlled below 5 °C to prevent the decomposition of the diazonium salt. Monitor for the completion of the reaction (e.g., using starch-iodide paper to test for excess nitrous acid).
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Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (release of N₂ gas) should be observed.
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Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
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Workup and Extraction : Quench the reaction by pouring it into water. Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.
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Purification : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield pure 2-Chloro-5-methylbenzonitrile.
Applications in Research and Drug Development
Halogenated organic molecules are of immense interest in drug discovery, as the inclusion of atoms like chlorine can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[5]
2-Chloro-5-methylbenzonitrile is a valuable building block for several reasons:
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Scaffold for Derivatization : It provides a pre-functionalized aromatic ring that allows for systematic chemical modifications at three distinct positions.
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Intermediate for Active Pharmaceutical Ingredients (APIs) : Substituted benzonitriles are precursors to a wide range of pharmaceuticals. For example, related structures like 2-chloro-5-nitrobenzonitrile are used as substrates in research on enzymes like glutathione S-transferase (GST), which is involved in drug metabolism and detoxification.
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Agrochemical Synthesis : The trifluoromethyl analogue, 2-chloro-5-(trifluoromethyl)benzonitrile, is a key intermediate in the synthesis of modern herbicides, insecticides, and fungicides, highlighting the importance of this substitution pattern in creating biologically active molecules.[6]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 2-Chloro-5-methylbenzonitrile.
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Hazard Classification : The compound is generally classified as harmful and an irritant.[3]
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Handling : Use in a well-ventilated chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
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Toxicology : While aromatic nitriles, unlike their aliphatic counterparts, do not typically liberate cyanide in the body, they can still be toxic if swallowed, inhaled, or absorbed through the skin.[8] Standard safe handling practices should be rigorously followed.
References
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PubChem. (n.d.). 2-Chloro-5-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). 2-Chloro-5-methylbenzonitrile. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
-
Abdel-rahman, A. A. H., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
- van der Aar, E. M., et al. (1996). Enzyme kinetics and substrate selectivities of rat glutathione S-transferase isoenzymes towards a series of new 2-substituted 1-chloro-4-nitrobenzenes. Biochemical Journal. (This is a representative peer-reviewed paper cited by a supplier, specific URL may vary).
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- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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